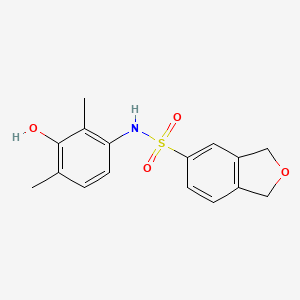![molecular formula C14H16F3N5O B7573374 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied extensively for its biochemical and physiological effects.
作用機序
TAK-915 acts as a selective antagonist of the GPR39 receptor, which is primarily expressed in the brain and gastrointestinal tract. GPR39 is known to regulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. By inhibiting the activity of GPR39, TAK-915 may modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. These effects may lead to potential therapeutic benefits for neurological disorders such as schizophrenia and depression. Additionally, TAK-915 has been found to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
実験室実験の利点と制限
One of the main advantages of TAK-915 is its selectivity for the GPR39 receptor, which reduces the risk of off-target effects. Additionally, TAK-915 has been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. However, one of the limitations of TAK-915 is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of TAK-915. One area of interest is the potential use of TAK-915 in the treatment of neurological disorders such as schizophrenia and depression. Additionally, TAK-915 may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to explore the full therapeutic potential of TAK-915 and to determine its safety and efficacy in humans.
In conclusion, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has significant potential in various fields of scientific research. Its selectivity for the GPR39 receptor and its effects on neurotransmitter levels in the brain make it a potential candidate for the treatment of neurological and cognitive disorders. Further studies are needed to fully explore its therapeutic potential and to determine its safety and efficacy in humans.
合成法
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 1-piperidin-1-ylpyrazole with 3-(trifluoromethyl)pyrazole-1-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone.
科学的研究の応用
TAK-915 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, TAK-915 has been found to be a potent and selective inhibitor of the G protein-coupled receptor 39 (GPR39), which plays a crucial role in regulating the release of neurotransmitters in the brain. This makes TAK-915 a potential candidate for the treatment of neurological disorders such as schizophrenia and depression.
特性
IUPAC Name |
1-(3-pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c15-14(16,17)12-4-8-21(19-12)10-13(23)20-6-1-3-11(9-20)22-7-2-5-18-22/h2,4-5,7-8,11H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRTTSWWQCZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=N2)C(F)(F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)